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Compound of Interest

Compound Name: Ls-104

cat. No.: B1675279

Application Notes and Protocols for Ls-104

Note on Compound Identification: The query for "Ls-104" did not yield a specific compound
with this designation in the scientific literature. However, extensive research has identified two
closely related and clinically relevant compounds: PR-104 and DRP-104 (sirpiglenastat). It is
highly probable that "Ls-104" is a typographical error referring to one of these agents. This
document provides detailed application notes and protocols for both PR-104 and DRP-104 to
ensure comprehensive coverage for researchers, scientists, and drug development
professionals.

Part 1: PR-104

PR-104 is a hypoxia-activated prodrug, a class of compounds designed to be selectively toxic
to the hypoxic cells commonly found in solid tumors.[1] It is a phosphate ester "pre-prodrug"
that is rapidly converted in the body to its active form, PR-104A.[1]

Mechanism of Action

PR-104A is metabolized in hypoxic tissues to reactive nitrogen mustard DNA crosslinking
agents.[1] This process leads to the formation of DNA interstrand cross-links, causing cell
death.[2][3] Notably, PR-104A can also be activated independently of hypoxia by the aldo-keto
reductase 1C3 (AKR1C3) enzyme.[1][2]
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Mechanism of Action of PR-104.

Dosage and Administration Data

Table 1: Preclinical In Vivo Dosage of PR-104
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Animal Cancer Administrat
Dosage . Schedule Reference
Model Type ion Route
Pediatric
) ] 550 mg/kg Weekly for 6
Mice Solid Tumors Intravenous [3]
(MTD) weeks
& ALL
o 270 mg/kg
) Pediatric Weekly for 6
Mice ] and 110 Intravenous [3]
Solid Tumors weeks
mg/kg
Hepatocellula
Mice r Carcinoma Not specified Not specified Not specified [2]
Xenografts
Table 2: Clinical Dosage of PR-104
Clinical Patient Administrat
. Dosage . Schedule Reference
Phase Population ion Route
Intravenous
) 1100 mg/m? Once every 3
Phase | Solid Tumors (1-hour [4]
(MTD) ) ) weeks
infusion)
Weekly (Days
) 675 mg/m? y (Day
Phase | Solid Tumors (MTD) Intravenous 1,8,150fa [4]
28-day cycle)
Intravenous
Small Cell Every 21
Phase Il 1100 mg/m? (1-hour [5]
Lung Cancer ) ) days
infusion)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Clonogenic Assay)

This protocol is adapted from studies evaluating the hypoxic selectivity of PR-104A.[6]
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Cell Culture: Culture human tumor cell lines (e.g., SiHa, HCT116, HT29) in appropriate
media and conditions.

Cell Seeding: Plate cells in 6-well plates at a density determined to yield 50-100 colonies per
control well.

Hypoxic/Aerobic Conditions:

o For hypoxic conditions, place plates in a hypoxic chamber with a gas mixture of 5% COz,
10% Hz, and 85% N: for 4 hours to allow for equilibration.

o For aerobic conditions, maintain plates in a standard CO:z incubator.
Drug Treatment:

o Prepare a stock solution of PR-104A.

o Dilute PR-104A to desired concentrations in pre-equilibrated media (hypoxic or aerobic).
o Expose cells to PR-104A for 2-4 hours.

Colony Formation:

o After drug exposure, wash cells with PBS and add fresh media.

o Incubate plates for 7-14 days to allow for colony formation.

Staining and Counting:

o Fix colonies with a methanol/acetic acid solution.

o Stain colonies with crystal violet.

o Count colonies containing >50 cells.

Data Analysis: Calculate the surviving fraction for each treatment group relative to the
untreated control. The hypoxic cytotoxicity ratio (HCR) is calculated as the ratio of the ICso
values under aerobic and hypoxic conditions.
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Protocol 2: In Vivo Xenograft Model

This protocol is a general guideline based on preclinical studies with PR-104.[3]
e Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

e Tumor Cell Implantation:

o Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10° to 1 x 107 cells)
into the flank of each mouse.

o Monitor tumor growth regularly using calipers.

o Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm?),
randomize mice into treatment and control groups.

e Drug Administration:
o Reconstitute PR-104 in a suitable vehicle (e.g., saline).

o Administer PR-104 via intravenous injection at the desired dose and schedule (e.g., 550
mg/kg weekly).

o The control group receives vehicle only.

e Monitoring:
o Measure tumor volume and body weight 2-3 times per week.
o Monitor for any signs of toxicity.

o Endpoint: Euthanize mice when tumors reach a maximum allowable size or at the end of the
study period. Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Part 2: DRP-104 (Sirpiglenastat)

DRP-104 is a broad-acting glutamine antagonist. It is a prodrug of 6-diazo-5-oxo-L-norleucine
(DON), designed to preferentially deliver the active moiety to tumors, thereby improving the

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/21744473/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

therapeutic window compared to DON.[7]

Mechanism of Action

DRP-104's active moiety, DON, irreversibly inhibits multiple enzymes involved in glutamine
metabolism.[8] This blockage of glutamine utilization inhibits the proliferation of rapidly growing
tumor cells that are dependent on glutamine for energy and biomass production.[8]
Furthermore, by altering the tumor microenvironment's metabolic landscape, DRP-104 can
enhance T-cell proliferation and activation, leading to an anti-tumor immune response.[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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